1H-Indole,3-(2-bromoethyl)-6-chloro
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Overview
Description
3-(2-Bromoethyl)-6-chloro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of both bromine and chlorine atoms in the structure of 3-(2-bromoethyl)-6-chloro-1H-indole makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)-6-chloro-1H-indole typically involves the bromination and chlorination of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is first chlorinated using reagents like chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst. The chlorinated indole is then subjected to bromination using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of 3-(2-bromoethyl)-6-chloro-1H-indole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-6-chloro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to the formation of different indole derivatives with altered functional groups.
Scientific Research Applications
3-(2-Bromoethyl)-6-chloro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)-6-chloro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)-1H-indole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloro-1H-indole: Lacks the bromoethyl group, affecting its reactivity and biological activity.
3-(2-Chloroethyl)-6-chloro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-(2-Bromoethyl)-6-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activities. This dual halogenation allows for a wider range of chemical modifications and applications compared to similar compounds.
Properties
CAS No. |
325773-40-8 |
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Molecular Formula |
C10H9BrClN |
Molecular Weight |
258.54 g/mol |
IUPAC Name |
3-(2-bromoethyl)-6-chloro-1H-indole |
InChI |
InChI=1S/C10H9BrClN/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3-4H2 |
InChI Key |
MEUFXXHYUSBPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CCBr |
Origin of Product |
United States |
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